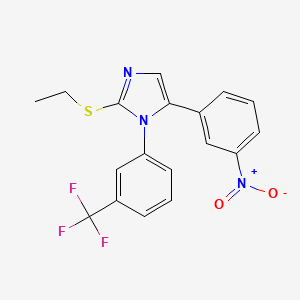

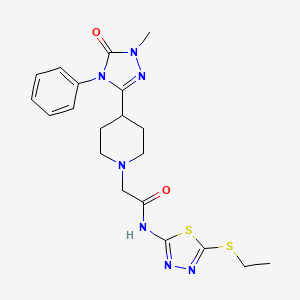

![molecular formula C10H12N2O B3018709 2-Isopropylbenzo[d]oxazol-6-amine CAS No. 1152584-09-2](/img/structure/B3018709.png)

2-Isopropylbenzo[d]oxazol-6-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-Isopropylbenzo[d]oxazol-6-amine is a derivative of benzoxazole, which is a class of aromatic organic compounds. This particular derivative includes an isopropyl group and an amine group attached to the benzoxazole ring system. Benzoxazole derivatives are known for their diverse applications in pharmaceuticals, materials science, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of benzoxazole derivatives can be complex, involving multiple steps and various reagents. For instance, a phenyliodine(III) diacetate (PIDA)-mediated approach has been developed for the synthesis of aryldiazenylisoxazolo(isothiazolo)arenes from simple 2-amino-N'-arylbenzohydrazides, which involves the formation of a diazo intermediate and subsequent intramolecular oxidative O-N/S-N bond formation . Although this method does not directly pertain to 2-Isopropylbenzo[d]oxazol-6-amine, it provides insight into the types of reactions that might be used for synthesizing similar compounds.

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is characterized by the presence of a heterocyclic benzoxazole ring. X-ray crystallography can be used to determine the precise arrangement of atoms within these molecules. For example, substituted amidino-benzothiazoles have been characterized by X-ray analysis, revealing the bond distances and angles as well as the orientation of substituents around the heterocyclic ring . This type of analysis is crucial for understanding the three-dimensional conformation of the molecule, which can affect its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Benzoxazole derivatives can undergo various chemical reactions, including interactions with amines. For example, treatment of 2-(2-oxopropylthio)benzoxazoles with primary amines can afford substituted thiazoles, indicating the reactivity of the oxazole ring towards nucleophilic attack . This suggests that the amine group in 2-Isopropylbenzo[d]oxazol-6-amine could potentially participate in similar reactions, acting as a nucleophile.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives like 2-Isopropylbenzo[d]oxazol-6-amine are influenced by their molecular structure. These properties include solubility, melting point, and reactivity. The presence of an isopropyl group and an amine could affect the compound's hydrophobicity and its ability to form hydrogen bonds, respectively. While the papers provided do not directly discuss the properties of 2-Isopropylbenzo[d]oxazol-6-amine, they do provide examples of how substituents can influence the behavior of benzoxazole compounds .

Aplicaciones Científicas De Investigación

Heterocyclic Synthesis

2-Isopropylbenzo[d]oxazol-6-amine is involved in heterocyclic syntheses, particularly in the formation of various heterocycles such as oxazoles, oxazolines, and imidazolines. Its utility stems from its reactivity as both a nucleophile and an electrophile, enabling the construction of complex molecules. For example, α-metalated isocyanides, which can be related to the reactivity patterns of amines like 2-Isopropylbenzo[d]oxazol-6-amine, are used in forming 2-oxazolines and other heterocycles (Schöllkopf, 1977).

Organic Synthesis and Modification

In the realm of organic synthesis, this compound plays a role in the modification of amino acids and the formation of non-natural amino acid derivatives. Its involvement in Pd-catalyzed C(sp(3))-H bond activation showcases its utility in selective arylation and alkylation reactions, leading to gamma-substituted non-natural amino acids (Pasunooti et al., 2015).

Analytical Chemistry Applications

2-Isopropylbenzo[d]oxazol-6-amine also finds application in analytical chemistry. For example, in the spectrophotometric determination of primary aromatic amines, where its derivatives are utilized as agents in colorimetric assays (Verma et al., 1988).

Material Science

In material science, derivatives of 2-Isopropylbenzo[d]oxazol-6-amine are explored for their potential in creating novel materials. This includes the study of benzobisoxazole compounds, where structural modifications of these derivatives influence optical and electronic properties, showcasing the chemical's versatility in materials design (Tlach et al., 2013).

Pharmaceutical Research

While explicitly avoiding drug use and side effects, it's notable that the chemical framework of 2-Isopropylbenzo[d]oxazol-6-amine can be a precursor or structural motif in compounds with potential biomedical applications. Research into antimycobacterial agents, for instance, has explored derivatives for activity against multidrug-resistant strains of Mycobacterium tuberculosis (Sriram et al., 2007).

Safety and Hazards

Propiedades

IUPAC Name |

2-propan-2-yl-1,3-benzoxazol-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-6(2)10-12-8-4-3-7(11)5-9(8)13-10/h3-6H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBIXKAOXWLUAFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(O1)C=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isopropylbenzo[d]oxazol-6-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

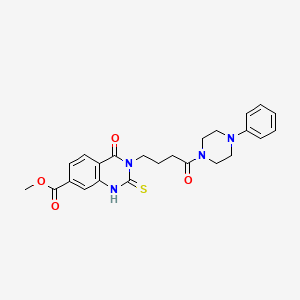

![N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B3018628.png)

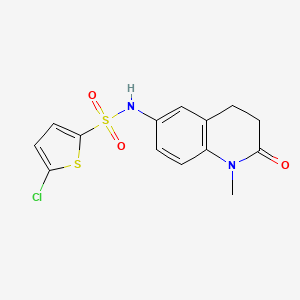

![N-(5-((3-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B3018629.png)

![N-(4-chlorophenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide](/img/structure/B3018633.png)

![2,5-Dimethyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]furan-3-carboxamide](/img/structure/B3018636.png)

![2,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3018637.png)

![3-Chloro-N-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-2-methylbenzenesulfonamide](/img/structure/B3018643.png)